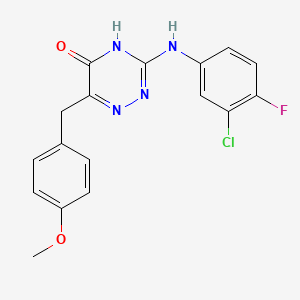

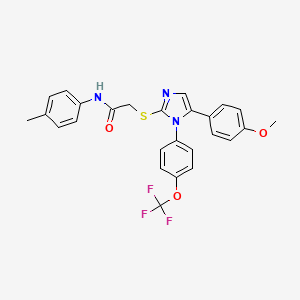

3-((3-chloro-4-fluorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-((3-chloro-4-fluorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one" is a heterocyclic molecule that features a 1,2,4-triazine core substituted with various functional groups. These include a 3-chloro-4-fluorophenyl group and a 4-methoxybenzyl moiety. The presence of both electron-withdrawing and electron-donating substituents on the aromatic rings suggests that this compound could exhibit interesting electronic and structural properties, potentially making it a candidate for various biological activities or material science applications.

Synthesis Analysis

The synthesis of related triazine derivatives has been reported in the literature. For instance, a starting compound with a similar triazine core was used to synthesize a series of heterocyclic compounds, which were then further modified to produce various derivatives with potential biological activities . Another study reported the synthesis of fluorine and phosphorus-substituted triazine derivatives, indicating that the triazine core is amenable to various functional group substitutions, which can be achieved through reactions like the Wittig reaction . These studies suggest that the synthesis of the compound would likely involve multi-step organic synthesis, starting from simple precursors and employing various reactions to introduce the desired substituents onto the triazine ring.

Molecular Structure Analysis

The molecular structure of triazine derivatives has been studied using X-ray diffraction techniques and density functional theory (DFT) calculations . These studies have revealed that the triazine ring can adopt dihedral angles with respect to the attached phenyl rings, which can influence the overall molecular conformation and potentially the compound's reactivity and interaction with biological targets. The presence of hydrogen bonding and other non-covalent interactions, such as C-H...N hydrogen bonds and C-H...π interactions, can further stabilize the molecular structure and affect its properties .

Chemical Reactions Analysis

Triazine derivatives can undergo various chemical reactions, including cyclization, aminomethylation, and reactions with alkylating or oxidizing agents . These reactions can lead to the formation of a diverse array of products, including thiosemicarbazides, oxadiazole-thiones, and triazole-thiones, among others . The reactivity of the triazine core can be exploited to synthesize a wide range of compounds with different substituents, which can be tailored for specific applications or biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the electron-withdrawing or electron-donating characteristics of the substituents can affect the compound's acidity, basicity, and overall electronic properties. The intermolecular interactions, such as hydrogen bonding, can impact the compound's solubility, melting point, and crystalline structure . Additionally, the lipophilicity of the substituents can influence the compound's biological activity, as seen in the inhibition of lipase and α-glucosidase enzymes . The triazine derivatives' potential as molluscicidal agents against snails responsible for Bilharziasis diseases also highlights the importance of their chemical properties in biological contexts .

Scientific Research Applications

Synthesis and Biological Activity

- Antimicrobial Agents: Synthesis of fluorine-containing thiadiazolotriazinones, including derivatives similar to the mentioned compound, has been investigated for their potential as antibacterial agents. These compounds show promising activity at low concentrations (Holla, B. S., Bhat, K., & Shetty, N. S., 2003).

- Anticancer Evaluation: Derivatives of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one have been synthesized and screened for their anticancer activity against a variety of cancer cell lines, showing clinical promise for cancer chemotherapy (Bekircan, O., Kucuk, M., Kahveci, B., & Bektaş, H., 2008).

- Anti-inflammatory Activity: Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives have been generated, displaying potential for inhibitory effects on inflammatory markers, suggesting their use in developing anti-inflammatory drugs (Sun, Y., Gao, Z.-F., Wang, C., & Hou, G., 2019).

Molecular and Electronic Analysis

- Structural and Electronic Properties: The compound and its derivatives have been subject to experimental and theoretical analysis to understand their molecular, electronic, nonlinear optical, and spectroscopic properties. This research aids in the development of materials for photonic applications, organic light-emitting diodes, and dye-sensitized solar cells (Beytur, M., & Avinca, I., 2021).

properties

IUPAC Name |

3-(3-chloro-4-fluoroanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN4O2/c1-25-12-5-2-10(3-6-12)8-15-16(24)21-17(23-22-15)20-11-4-7-14(19)13(18)9-11/h2-7,9H,8H2,1H3,(H2,20,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRRUZNRLVIYQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

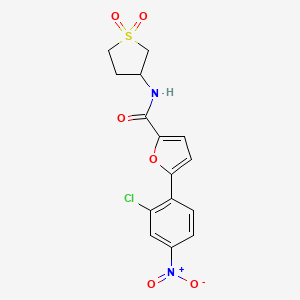

![2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3014372.png)

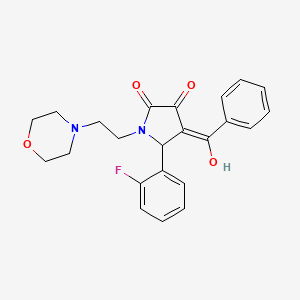

![4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B3014383.png)

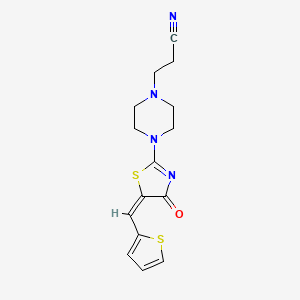

![1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B3014385.png)

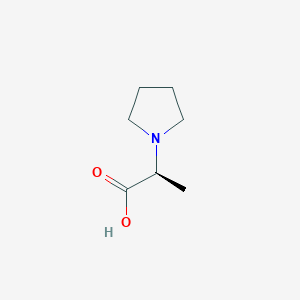

![1-[(3As,6R,6aR)-6-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]prop-2-en-1-one](/img/structure/B3014391.png)